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molecular formula C12H9BrO4 B043489 7-Acetoxy-4-bromomethylcoumarin CAS No. 2747-04-8

7-Acetoxy-4-bromomethylcoumarin

Cat. No. B043489
M. Wt: 297.1 g/mol
InChI Key: YDJFMNSSDOXBSR-UHFFFAOYSA-N
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Patent
US05986030

Procedure details

A quaternary ammonium salt of dimethylaminopropylmethacrylamide (DMAPMA) and 4-(bromomethyl)-7-acetoxycoumarin was synthesized in the following manner. One gram of 4-(bromomethyl)-7-acetoxycoumarin (available from TCI America; Portland, Oreg.), (3.36 mmol) was charged to a 100 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser. Enough acetone (reagent grade or better) to dissolve the material at reflux was added (about 40 mL). N,N-Dimethylaminopropylmethacrylamide (DMAPMA, available from Rohm Tech. Inc.; Malden, Mass.), 1.43 g (2.5 equivalents) was dissolved in about 10 mL of acetone. 4-Methoxyphenol (available from Aldrich; Milwaukee, Wis.), 20 mg, was added to the DMAPMA/acetone solution, and this solution was added dropwise to the 4-(bromomethyl)-7-acetoxycoumarin using an addition funnel over the course of about 10 minutes. The reaction mixture was maintained at reflux for 2 hours, after which time the solution was allowed to cool to room temperature. Left to stand overnight, the product crystallized from the reaction mixture to form a fine white powder that was easily collected by filtration (1.53 g), and characterized by NMR.
Quantity
3.36 mmol
Type
reactant
Reaction Step One
Name
N,N-Dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DMAPMA acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][C:14](=[O:16])[CH3:15])=[CH:10][CH:11]=2)[O:6][C:5](=[O:17])[CH:4]=1.CNN(NC)C(=O)C(C)=CCCC.COC1C=CC(O)=CC=1.[CH3:40][N:41]([CH2:43][CH2:44][CH2:45][CH:46]=[C:47]([CH3:51])[C:48]([NH2:50])=[O:49])[CH3:42].CC(C)=O>CC(C)=O>[CH3:40][N:41]([CH2:43][CH2:44][CH2:45][CH:46]=[C:47]([CH3:51])[C:48]([NH2:50])=[O:49])[CH3:42].[Br:1][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][C:14](=[O:16])[CH3:15])=[CH:10][CH:11]=2)[O:6][C:5](=[O:17])[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.36 mmol
Type
reactant
Smiles
BrCC1=CC(OC2=CC(=CC=C12)OC(C)=O)=O
Step Two
Name
N,N-Dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN(C(C(=CCCC)C)=O)NC
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
DMAPMA acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCC=C(C(=O)N)C.CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC(OC2=CC(=CC=C12)OC(C)=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
was added (about 40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
Left
CUSTOM
Type
CUSTOM
Details
the product crystallized from the reaction mixture
CUSTOM
Type
CUSTOM
Details
to form a fine white powder that
FILTRATION
Type
FILTRATION
Details
was easily collected by filtration (1.53 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C)CCCC=C(C(=O)N)C
Name
Type
product
Smiles
BrCC1=CC(OC2=CC(=CC=C12)OC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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